Methylmethionine, DL-
Overview
Description
Methylmethionine, DL-, also known as S-methylmethionine, is a derivative of the essential amino acid methionine. It is a sulfur-containing compound that plays a significant role in various biological processes. Methylmethionine is found in many plant species and is known for its protective properties against stress conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylmethionine can be synthesized through several chemical routes. One common method involves the methylation of methionine using methyl iodide in the presence of a base. The reaction typically occurs under mild conditions and yields methylmethionine as the primary product .
Industrial Production Methods
Industrial production of methylmethionine often involves the use of bio-based feedstocks and safer chemistries to improve sustainability. Conventional methods rely on petroleum-derived feedstocks such as propene and involve dealing with toxic compounds like acrolein or cyanide . Newer methods aim to replace these with more environmentally friendly alternatives.
Chemical Reactions Analysis
Types of Reactions
Methylmethionine undergoes various chemical reactions, including:
Oxidation: Methylmethionine can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form methionine.
Substitution: Methylmethionine can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
Methylmethionine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: Plays a role in the metabolism of sulfur-containing amino acids.
Industry: Used in the production of feed additives and as a raw material for pharmaceuticals.
Mechanism of Action
Methylmethionine exerts its effects through several mechanisms:
Methyl Donor: Acts as a methyl donor in transmethylation reactions, which are crucial for various metabolic processes.
Antioxidant: Helps in reducing oxidative stress by acting as a precursor to glutathione, a major antioxidant in the body.
Protective Agent: Provides protection against stress conditions in plants by stabilizing cell membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Methionine: An essential amino acid that serves as a precursor to methylmethionine.
S-adenosylmethionine (SAM): A key methyl donor in various biochemical reactions.
Homocysteine: An intermediate in the methionine cycle.
Uniqueness
Methylmethionine is unique due to its dual role as both a methyl donor and a protective agent against stress conditions. Unlike methionine, which primarily serves as a building block for proteins, methylmethionine has additional functions in protecting cells from oxidative damage and stabilizing cellular structures .
Properties
IUPAC Name |
2-amino-4-dimethylsulfoniobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBYJHTYSHBBAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048311 | |
Record name | DL-Methionine methylsulfonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7329-84-2, 13065-25-3 | |
Record name | Methylmethionine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Methionine methylsulfonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLMETHIONINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417CIJ6KXC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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